25-NBD Cholesterol

Fluorescence Lifetime Imaging Microscopy Cholesterol depletion Membrane packing

25-NBD Cholesterol (25-[N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino]-27-norcholesterol) is a fluorescent cholesterol analogue in which the environment-sensitive NBD fluorophore is covalently attached at the 25th carbon of the sterol side chain. This nitrobenzoxadiazole-labeled sterol is employed as a probe in membrane biophysics, cholesterol trafficking, and protein-ligand interaction studies, emitting in the green spectral region with excitation/emission maxima of approximately 465/535 nm.

Molecular Formula C33H48N4O4
Molecular Weight 564.8 g/mol
Cat. No. B15567299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-NBD Cholesterol
Molecular FormulaC33H48N4O4
Molecular Weight564.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1
InChIKeyRMGLSQAGXRZCPZ-NJHFEEIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

25-NBD Cholesterol: A Tail-Labeled Fluorescent Sterol for Membrane Dynamics and Protein Binding Studies


25-NBD Cholesterol (25-[N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino]-27-norcholesterol) is a fluorescent cholesterol analogue in which the environment-sensitive NBD fluorophore is covalently attached at the 25th carbon of the sterol side chain. This nitrobenzoxadiazole-labeled sterol is employed as a probe in membrane biophysics, cholesterol trafficking, and protein-ligand interaction studies, emitting in the green spectral region with excitation/emission maxima of approximately 465/535 nm . Unlike head-labeled or intrinsically fluorescent sterols, the tail-attached NBD group reports on the hydrophobic core environment and undergoes solvatochromic shifts that reflect local hydration .

Why 25-NBD Cholesterol Cannot Be Replaced by 22-NBD or BODIPY-Cholesterol Without Experimental Validation


Fluorescent cholesterol analogues are not functionally interchangeable. The position of the fluorophore on the sterol scaffold dictates membrane orientation, lateral packing, protein recognition, and environmental sensitivity. 25-NBD Cholesterol and its closest positional isomer, 22-NBD Cholesterol, adopt distinct transmembrane conformations: the NBD group of 25-NBD Cholesterol orients toward the lipid/water interface, forcing the sterol long axis nearly parallel to the bilayer plane, whereas 22-NBD Cholesterol shows a less perturbed but still non-native alignment . These conformational differences translate into divergent fluorescence lifetime responses to cholesterol depletion in live cells, differential binding affinities for sterol transport proteins, and altered phase-partitioning behavior relative to native cholesterol . Consequently, substituting one NBD analog for another without empirical validation risks misinterpretation of membrane order, protein binding, or trafficking data.

Quantitative Differentiation of 25-NBD Cholesterol Against 22-NBD Cholesterol, BODIPY-Cholesterol, and Native Cholesterol


25-NBD Cholesterol Senses Cholesterol Depletion via Fluorescence Lifetime Shift, While 22-NBD Cholesterol Is Insensitive

In live HEK293 cells, 25-NBD Cholesterol exhibits a statistically significant decrease in fluorescence lifetime (τtot) upon β-cyclodextrin-mediated cholesterol depletion, reporting on altered membrane hydration. In contrast, 22-NBD Cholesterol lifetime is unchanged under identical conditions, demonstrating 25-NBD Cholesterol's unique utility as a sensor of membrane cholesterol content .

Fluorescence Lifetime Imaging Microscopy Cholesterol depletion Membrane packing

25-NBD Cholesterol Binds OSBP and ORP1 with Tighter Affinity than 22-NBD Cholesterol

Fluorescence polarization competition assays reveal that 25-NBD Cholesterol binds oxysterol-binding protein (OSBP) and OSBP-related protein 1 (ORP1) with Kd values of 105 nM and 114 nM, respectively—1.4-fold and 2.8-fold tighter than 22-NBD Cholesterol (149 nM and 322 nM, respectively). The difference is even more pronounced for ORP2 (588 nM vs. 4,648 nM, an 8-fold selectivity) .

Sterol transport proteins Binding affinity Fluorescence polarization

NBD-Cholesterol Prefers Cholesterol-Poor Lipid Phases, Opposite to Native Cholesterol

In phase-separated DMPC/cholesterol vesicles, NBD-cholesterol (both 22- and 25-NBD derivatives) exhibits liquid-ordered to liquid-disordered partition coefficients (Kp) much less than unity, indicating a strong preference for the cholesterol-poor, liquid-disordered phase. This distribution is opposite to that of native cholesterol, which enriches in the liquid-ordered phase (Kp > 1) . Cyclodextrin extraction experiments confirm that NBD-sterol membrane extraction kinetics differ fundamentally from cholesterol, governed by altered lipid order effects, hydrophobicity, and intermolecular interactions .

Phase partitioning Liquid-ordered domains Model membranes

25-NBD Cholesterol Produces Weaker Lipid Condensation than Native Cholesterol, Comparable to 22-NBD Cholesterol

2H NMR order parameter measurements in POPC bilayers demonstrate that 25-NBD Cholesterol induces significantly weaker acyl chain ordering (condensation) than native cholesterol at equivalent sterol concentrations. At 20 mol% sterol, both 22- and 25-NBD Cholesterol increase POPC order, but to a markedly smaller extent than cholesterol, confirming that NBD-labeled sterols are inadequate mimics of the native sterol's condensing effect . Molecular dynamics simulations attribute this deficiency to the fluorophore's interfacial localization, which disrupts the upright sterol orientation required for tight packing with phospholipid acyl chains .

Membrane condensation Lipid order 2H NMR

25-NBD Cholesterol Exhibits Slowed Lateral Diffusion Relative to Native Cholesterol in Lipid Bilayers

Molecular dynamics simulations of POPC bilayers reveal that both 22- and 25-NBD Cholesterol diffuse approximately 2-fold slower than native cholesterol due to their stretched, interfacial fluorophore orientations and enhanced NBD-POPC interactions. FRAP measurements confirm heterogeneous diffusion of 25-NBD Cholesterol with fast- and slow-diffusing populations corresponding to monomeric and dimeric species, a behavior not observed for native cholesterol .

Lateral diffusion FRAP Molecular dynamics

Optimal Use Cases for 25-NBD Cholesterol Based on Quantitative Differentiation Evidence


Live-Cell FLIM Sensing of Plasma Membrane Cholesterol Content Changes

25-NBD Cholesterol is uniquely suited for fluorescence lifetime imaging microscopy experiments where real-time detection of cholesterol depletion or enrichment is required. As demonstrated in HEK293 cells, its τtot shifts from 5.1 ± 0.1 ns to 4.4 ± 0.1 ns upon β-cyclodextrin treatment, whereas 22-NBD Cholesterol shows no significant lifetime change under identical conditions . This makes 25-NBD Cholesterol the probe of choice for pharmacological studies of cholesterol-lowering agents or membrane remodeling events where a lifetime-based readout is desired.

Screening of Sterol Transport Protein Ligands with FLIM-Based Assays

The tighter binding of 25-NBD Cholesterol to OSBP (Kd = 105 nM) and ORP1 (Kd = 114 nM) compared to 22-NBD Cholesterol (149 nM and 322 nM, respectively) makes it a superior fluorescent tracer for competitive binding assays aimed at identifying novel STP inhibitors or substrates . Its combination of favorable binding affinity and environmental sensitivity enables dual-readout assays (polarization and lifetime) that 22-NBD Cholesterol cannot support.

FRAP-Based Studies of Cholesterol Dimerization and Heterogeneous Membrane Diffusion

25-NBD Cholesterol exhibits concentration-dependent dimerization in membranes, producing distinct fast- and slow-diffusing populations detectable by wavelength-selective FRAP . This property is absent in native cholesterol and BODIPY-cholesterol, positioning 25-NBD Cholesterol as a specialized tool for investigating sterol-sterol interactions and their impact on lateral membrane organization. Researchers studying cholesterol clustering or transbilayer dimer formation can exploit this unique self-assembly behavior.

Exogenous vs. Endogenous Cholesterol Discrimination in Bacterial Membrane Studies

25-NBD Cholesterol has been validated for distinguishing exogenous from endogenous cholesterol in bacterial cell membranes by fluorescence microscopy and flow cytometry . Its green emission (ex/em ~465/535 nm), combined with its differential lifetime response to membrane environment, provides a built-in verification mechanism not available with BODIPY-cholesterol, which lacks significant environmental lifetime sensitivity.

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